2-(4-Chloro-2-cyclohexylphenoxy)pyridine-4-carboxylic acid
Description
2-(4-Chloro-2-cyclohexylphenoxy)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the fourth position and a phenoxy group at the second position, which is further substituted with a chloro and cyclohexyl group
Properties
Molecular Formula |
C18H18ClNO3 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-(4-chloro-2-cyclohexylphenoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H18ClNO3/c19-14-6-7-16(15(11-14)12-4-2-1-3-5-12)23-17-10-13(18(21)22)8-9-20-17/h6-12H,1-5H2,(H,21,22) |
InChI Key |
DSSKWAAMHPCPLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)OC3=NC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)pyridine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate. This intermediate is synthesized by reacting 4-chloro-2-cyclohexylphenol with a suitable base, such as sodium hydroxide, to form the phenoxide ion. This ion is then reacted with 2-chloropyridine-4-carboxylic acid under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts, temperature control, and solvent selection are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-cyclohexylphenoxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-Chloro-2-cyclohexylphenoxy)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-cyclohexylphenoxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid: A simpler analog with a pyridine ring and a carboxylic acid group.
4-Chloro-2-pyridinecarboxylic acid: Similar structure but lacks the phenoxy and cyclohexyl groups.
2-(4-Chlorophenoxy)pyridine-4-carboxylic acid: Similar but without the cyclohexyl substitution.
Uniqueness
2-(4-Chloro-2-cyclohexylphenoxy)pyridine-4-carboxylic acid is unique due to the presence of both the chloro and cyclohexyl groups on the phenoxy moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
